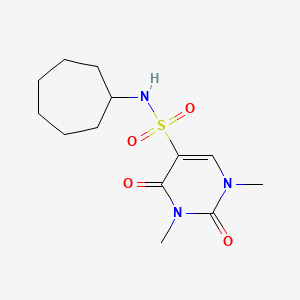
N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide derivatives involves multi-step chemical processes that include the formation of the pyrimidine ring, followed by sulfonamide integration. A common approach involves the reaction of suitable sulfonamide precursors with dimethyl sulfoxide (DMSO) and N-iodosuccinimide to promote oxidative cyclization, leading to the formation of the desired pyrimidine sulfonamide framework (Prabagar et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using various analytical techniques, including X-ray diffraction. These analyses reveal the nature of bonding and the structural configuration of the synthesized compounds. For instance, sulfonamide-derived compounds have been shown to adopt specific geometries around the metal centers in their metal complexes, which can be octahedral (Chohan et al., 2011).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their versatile chemical properties. They have been engaged in reactions such as the iodine-catalyzed three-component one-pot synthesis, highlighting their utility in constructing complex molecular architectures (Li et al., 2014). These reactions are significant for the development of novel compounds with potential biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- An efficient synthesis method for 1,8-dioxo-decahydroacridines derivatives bearing the biologically active sulfonamide moiety is described, showcasing the potential for creating compounds with significant cytotoxic activity against various human tumor cell lines (Li et al., 2014).
- A study on 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives revealed high degrees of antibacterial activity against various bacterial strains, indicating their potential as antibacterial agents (Gadad et al., 2000).
Chemical Synthesis and Structure
- A reaction involving cycloheptanone, 6-amino-1,3-dimethyluracil, and aromatic aldehydes led to the formation of several 1,3-dimethyl-5-aryl-1,6,7,8,9,10-hexahydrocyclohepta[5,6]pyrido[2,3-d]pyrimidine-2,4-diones, showing the versatility of these sulfonamide derivatives in synthesizing various chemical structures (Hegab et al., 2008).
- The synthesis, characterization, and evaluation of sulfonamide-derived compounds and their transition metal complexes demonstrated that these compounds have moderate to significant antibacterial and antifungal activities (Chohan et al., 2009).
- The radical cyclization reactions of unsaturated sulfonamides, including N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, were explored, revealing a remarkable effect in controlling the regioselectivity of cyclization (Lu et al., 2007).
Application in Dye Synthesis
- Novel azo reactive dyes with anti-bacterial and insect-repellent properties were synthesized using sulfonamide derivatives, demonstrating the multifunctional application of these compounds in textiles (Mokhtari et al., 2014).
Quantum Chemical and Biological Studies
- Computational Quantum Chemical studies on Uracil-5-Tertiary Sulfonamides, including N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, provided insights into their pharmacokinetic properties and potential biological activities (Gaurav et al., 2021).
Propiedades
IUPAC Name |
N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-15-9-11(12(17)16(2)13(15)18)21(19,20)14-10-7-5-3-4-6-8-10/h9-10,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXWNCYBZKDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

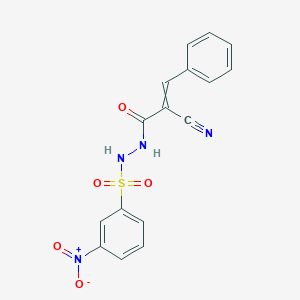

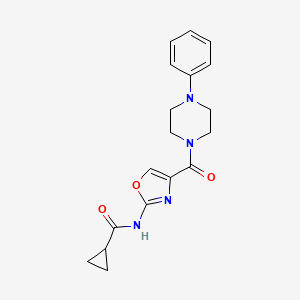
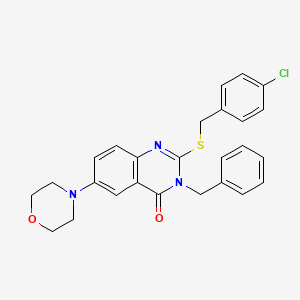

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)
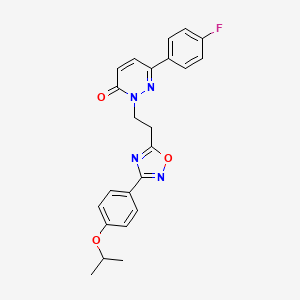
![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)
![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)
![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)
